Structural Uniqueness of the 1-Methyl-5-oxopyrrolidin-3-yl Amide Substituent Versus Common 2-Phenylthiazole-4-carboxamide Comparators
The target compound incorporates a 1-methyl-5-oxopyrrolidin-3-yl amide substituent at the C-4 carboxamide position, a structural motif that is absent from the vast majority of published 2-phenylthiazole-4-carboxamide derivatives, which typically employ simple primary amines, benzylamines, or substituted anilines as the amide component [1]. The pyrrolidinone ring introduces (i) a stereogenic center at the 3-position, (ii) a tertiary amide nitrogen that eliminates the N–H hydrogen bond donor present in secondary amide comparators, and (iii) a lactam carbonyl capable of serving as a hydrogen bond acceptor. Among 2-phenylthiazole-4-carboxamide anticancer derivatives reported by Aliabadi et al., all 14 synthesized compounds bore secondary amide N–H groups, making the tertiary amide of the target compound a distinct chemotype [1]. Within the H-PGDS patent family (WO2020095215A1), the oxopyrrolidine-containing subset of compounds is associated with oral bioavailability and in vivo efficacy in murine muscle injury models, whereas simpler amide-bearing analogs in the same patent show attenuated pharmacodynamic responses [2].
| Evidence Dimension | Amide substituent architecture at the thiazole C-4 carboxamide position |
|---|---|
| Target Compound Data | Tertiary amide formed from 1-methyl-5-oxopyrrolidin-3-amine; contains chiral center, lactam carbonyl H-bond acceptor, and no N–H donor |
| Comparator Or Baseline | Aliabadi et al. (2010) series: all 14 compounds use secondary amides (e.g., benzylamine, 4-methoxybenzylamine, 4-fluorobenzylamine derivatives). Patent WO2020095215A1: comparator compounds with simple alkylamide or unsubstituted pyrrolidine amides. |
| Quantified Difference | Presence vs. absence of (i) chiral pyrrolidinone ring, (ii) tertiary amide (no N–H donor), (iii) lactam carbonyl. No direct IC₅₀ head-to-head data available for the specific target compound. |
| Conditions | Structural comparison based on published SAR series (Aliabadi et al., Eur. J. Med. Chem. 2010) and patent disclosures (WO2020095215A1). |
Why This Matters
The tertiary amide and chiral pyrrolidinone differentiate this compound from the secondary amide 2-phenylthiazole-4-carboxamide literature, potentially altering hydrogen-bonding networks with biological targets and metabolic stability.
- [1] Aliabadi, A.; Shamsa, F.; Ostad, S.N.; Emami, S.; Shafiee, A.; Davoodi, J.; Foroumadi, A. Synthesis and Biological Evaluation of 2-Phenylthiazole-4-Carboxamide Derivatives as Anticancer Agents. Eur. J. Med. Chem. 2010, 45(11), 5384–5389. View Source
- [2] WO2020095215A1 – Chemical Compounds. Hexapharmatec Co., Ltd. Figures 1–2: Dose-response curves of H-PGDS inhibition using oxopyrrolidine-containing Example 16 in murine limb injury and mast cell degranulation models. View Source
